molecular formula C4H2Br2O B1626847 2,4-Dibromofuran CAS No. 32460-06-3

2,4-Dibromofuran

Cat. No.: B1626847
CAS No.: 32460-06-3
M. Wt: 225.87 g/mol
InChI Key: ZBZNCJRCPCNHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromofuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing two bromine atoms at the 2 and 4 positions. Its molecular formula is C4H2Br2O, and it is known for its reactivity and versatility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromofuran can be synthesized through various methods. One common approach involves the bromination of furan using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds at room temperature, yielding this compound as the major product .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and bromine concentration. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dibromofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dibromofuran in chemical reactions involves the activation of the furan ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates various substitution and coupling reactions, allowing for the formation of diverse organic compounds .

Comparison with Similar Compounds

    2,3-Dibromofuran: Similar in structure but with bromine atoms at the 2 and 3 positions.

    2,5-Dibromofuran: Bromine atoms are located at the 2 and 5 positions.

    3,4-Dibromofuran: Bromine atoms are at the 3 and 4 positions.

Uniqueness: 2,4-Dibromofuran is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

2,4-dibromofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O/c5-3-1-4(6)7-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZNCJRCPCNHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503020
Record name 2,4-Dibromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32460-06-3
Record name 2,4-Dibromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromofuran
Reactant of Route 2
Reactant of Route 2
2,4-Dibromofuran
Reactant of Route 3
Reactant of Route 3
2,4-Dibromofuran
Reactant of Route 4
2,4-Dibromofuran
Reactant of Route 5
2,4-Dibromofuran
Reactant of Route 6
2,4-Dibromofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.